(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a dimethylamino group, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, dimethylamine, and fluorobenzene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, the compound can be used to study the effects of halogenated and amino-substituted aromatic compounds on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features suggest it could be a candidate for drug design, particularly in targeting specific enzymes or receptors .
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms, along with the dimethylamino group, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Dichloroaniline: Similar in having halogenated aromatic rings but differs in the type and position of halogen atoms.
Bromomethyl methyl ether: Shares the bromine atom but has a different core structure.
Triple-bonded compounds: Such as acetylene, which have different bonding and reactivity characteristics.
Uniqueness: The uniqueness of (5E)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE lies in its combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C19H17BrFN3O2 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17BrFN3O2/c1-23(2)17-8-5-13(9-15(17)20)10-16-18(25)24(19(26)22-16)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3,(H,22,26)/b16-10+ |
InChI Key |
FQRVRWLZUDBTQJ-MHWRWJLKSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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